calphostin C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

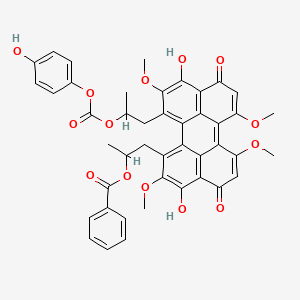

calphostin C is a complex organic compound with a unique structure that includes multiple hydroxyl, methoxy, and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calphostin C involves multiple steps, including the introduction of hydroxyl, methoxy, and carbonyl groups. The synthetic route typically starts with the preparation of the core perylene structure, followed by the sequential addition of functional groups through various organic reactions such as esterification, hydroxylation, and methoxylation. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

calphostin C can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl groups.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Cancer Research

Calphostin C has been extensively studied for its antitumor properties due to its ability to inhibit protein kinase C, which plays a crucial role in cell proliferation and survival.

Case Studies

- Glioma Cell Lines : Research demonstrated that this compound effectively inhibited the proliferation of malignant glioma cells, with a 50% effective concentration ranging from 30 to 50 ng/ml . The compound's action was consistent across different glioma lines, indicating its potential as a therapeutic agent.

- Breast Cancer Cells : In studies involving MDA-MB-231 breast cancer cells, this compound induced apoptosis via activation of the c-Jun N-terminal kinase (JNK) signaling pathway . This pathway is crucial for mediating cellular responses to stress and apoptosis.

Apoptosis Induction

This compound is recognized for its ability to induce apoptosis in various cell types through multiple mechanisms.

Mechanisms of Apoptosis

- Bax Translocation : The compound promotes the translocation of Bax to mitochondria, leading to cytochrome c release and subsequent activation of caspases . This process is critical for the execution phase of apoptosis.

- JNK Activation : this compound has been shown to activate JNK, which further enhances apoptotic signaling pathways .

Data Table: Apoptotic Effects of this compound

| Cell Type | Concentration (nM) | Observed Effect | Mechanism |

|---|---|---|---|

| NIH 3T3 Fibroblasts | 100 | Induction of apoptosis | Bax translocation |

| MDA-MB-231 | 100 | Increased caspase activity | JNK activation |

| U-87MG Glioma | 100 | Cytochrome c release | Mitochondrial disruption |

Virology Applications

Recent studies have explored the antiviral properties of this compound, particularly against the West Nile virus.

Antiviral Mechanism

This compound has been reported to reduce West Nile virus replication in vitro by inhibiting members of the protein kinase C family . Understanding its exact mechanism could lead to new antiviral strategies.

Potential Therapeutic Applications

The diverse biological activities of this compound suggest several potential therapeutic applications:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions this compound as a candidate for developing new anticancer therapies.

- Neuroprotection : Given its effects on signaling pathways involved in cell survival, further research could explore its neuroprotective potential against neurodegenerative diseases.

- Antiviral Treatments : The inhibition of viral replication indicates that this compound could be repurposed for treating viral infections.

Mechanism of Action

The mechanism by which calphostin C exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

- 1-[3,10-Dihydroxy-12-(2-{[(4-hydroxyphenoxy)carbonyl]oxy}propyl)-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylen-1-yl]propan-2-yl acetate

- 1-[3,10-Dihydroxy-12-(2-{[(4-hydroxyphenoxy)carbonyl]oxy}propyl)-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylen-1-yl]propan-2-yl ether

Uniqueness

The uniqueness of calphostin C lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No. |

121263-19-2 |

|---|---|

Molecular Formula |

C44H38O14 |

Molecular Weight |

790.8 g/mol |

IUPAC Name |

[(2S)-1-[3,10-dihydroxy-12-[(2S)-2-(4-hydroxyphenoxy)carbonyloxypropyl]-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl] benzoate |

InChI |

InChI=1S/C44H38O14/c1-20(56-43(50)22-10-8-7-9-11-22)16-25-31-32-26(17-21(2)57-44(51)58-24-14-12-23(45)13-15-24)42(55-6)40(49)34-28(47)19-30(53-4)36(38(32)34)35-29(52-3)18-27(46)33(37(31)35)39(48)41(25)54-5/h7-15,18-21,45,48-49H,16-17H2,1-6H3/t20-,21-/m0/s1 |

InChI Key |

LSUTUUOITDQYNO-SFTDATJTSA-N |

SMILES |

CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7 |

Isomeric SMILES |

C[C@@H](CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)C[C@H](C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7 |

Canonical SMILES |

CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7 |

Appearance |

Solid powder |

Color/Form |

Red to brown powder |

Key on ui other cas no. |

121263-19-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

DMF /dimethylformamide/ 1 mg/mL; DMSO /dimethylsulfoxide/ 1 mg/mL; ethanol 1 mg/mL |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PKF115584; PKF 115 584; PKF 115-584; Calphostin C; UCN 1028C; Perylene, carbonic acid deriv. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.